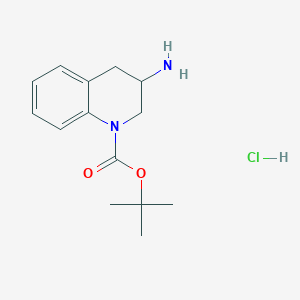![molecular formula C10H12O2 B13258923 [3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
[3-(2-Methylphenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylphenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₁₀H₁₂O₂. It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group substituted with a methyl group at the ortho position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylphenyl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 2-methylphenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methylphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylphenylglyoxal or 2-methylbenzoic acid.
Reduction: Formation of 2-methylphenyl-1,2-ethanediol.
Substitution: Formation of various alcohols, ethers, or amines depending on the nucleophile used.
Scientific Research Applications
[3-(2-Methylphenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Methylphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Methylphenyl)oxiran-2-yl]methanol
- [3-(4-Methylphenyl)oxiran-2-yl]methanol
- [3-(2-Chlorophenyl)oxiran-2-yl]methanol
Uniqueness
[3-(2-Methylphenyl)oxiran-2-yl]methanol is unique due to the position of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[3-(2-methylphenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-7-4-2-3-5-8(7)10-9(6-11)12-10/h2-5,9-11H,6H2,1H3 |
InChI Key |
KSWOATIYKWWFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13258843.png)

![3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258849.png)

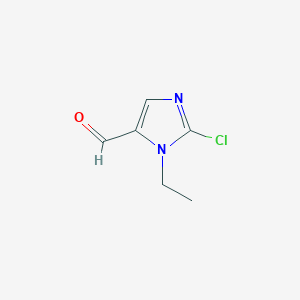
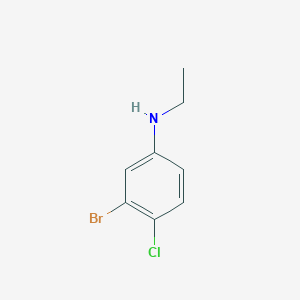
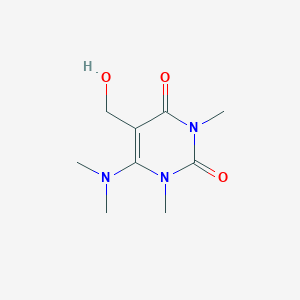

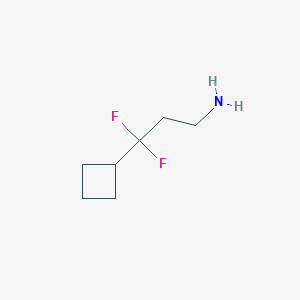
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)

![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)

